molecular formula C13H23N3O2 B5061269 N~1~-cyclohexyl-1,4-piperidinedicarboxamide

N~1~-cyclohexyl-1,4-piperidinedicarboxamide

Cat. No. B5061269
M. Wt: 253.34 g/mol
InChI Key: KMQRZASNZXCTGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N1-cyclohexyl-1,4-piperidinedicarboxamide and related compounds involves several chemical processes and starting materials. For example, cyclohexanone derivatives have been used as starting points for the creation of enaminones, which can undergo further transformations into various compounds, including those with the cyclohexyl and piperidinedicarboxamide structure (Carlsson & Lawesson, 1982).

Molecular Structure Analysis

Molecular structure analysis, including conformational studies and X-ray crystallography, plays a crucial role in understanding the spatial arrangement of atoms within N1-cyclohexyl-1,4-piperidinedicarboxamide. Such analyses help in the design and development of analogs with desired properties. For instance, conformational analysis has been applied to study the structure of related H3-receptor antagonists (Plazzi et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving N1-cyclohexyl-1,4-piperidinedicarboxamide derivatives can lead to various pharmacologically active compounds. For example, the synthesis of 1-methyl-4-(N-aroyl)-piperidinamides, including cyclohexanoyl derivatives, demonstrates the compound's reactivity and potential for generating bioactive molecules (Pau et al., 1998).

Physical Properties Analysis

The physical properties of N1-cyclohexyl-1,4-piperidinedicarboxamide derivatives, such as solubility, melting point, and stability, are essential for their application in various fields. Polyamides based on cyclohexane structures, for instance, show good solubility in polar organic solvents and high thermal stability, indicating the influence of the cyclohexane moiety on these properties (Yang, Hsiao, & Yang, 1999).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and participation in chemical reactions, are crucial for understanding N1-cyclohexyl-1,4-piperidinedicarboxamide's behavior in synthetic pathways. The rearrangement reactions of related compounds, for instance, provide insights into the reactivity and potential transformations of cyclohexyl and piperidinedicarboxamide derivatives (Mamedov et al., 2019).

Mechanism of Action

Target of Action

N1-cyclohexylpiperidine-1,4-dicarboxamide is a complex compound that has been used in the synthesis of various metal-organic frameworks The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Similar dicarboxamide compounds have been shown to interact with proteins such as bovine serum albumin (bsa), causing changes in fluorescence and absorption . This suggests that N1-cyclohexylpiperidine-1,4-dicarboxamide may also interact with proteins or other biological targets, leading to observable changes.

Biochemical Pathways

The compound’s potential to form complex structures suggests it may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been shown to cause changes in protein structure and function , suggesting that N1-cyclohexylpiperidine-1,4-dicarboxamide may have similar effects.

Action Environment

The environment can significantly influence the action, efficacy, and stability of N1-cyclohexylpiperidine-1,4-dicarboxamide. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness .

properties

IUPAC Name

1-N-cyclohexylpiperidine-1,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c14-12(17)10-6-8-16(9-7-10)13(18)15-11-4-2-1-3-5-11/h10-11H,1-9H2,(H2,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQRZASNZXCTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclohexylpiperidine-1,4-dicarboxamide

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